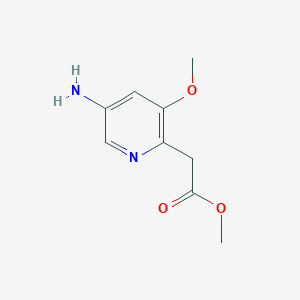

Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVNORWXGHDJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Fluorination-Bromination Sequence

A patent (CN111777549A) outlines a method adaptable to introducing amino and methoxy groups on pyridine rings. For the target compound, this approach involves:

-

Diazotization : 2-Methoxy-5-aminopyridine is treated with nitrous acid (HNO₂) in HCl at 0–5°C to form a diazonium intermediate.

-

Fluorination : Reaction with tetrafluoroboric acid (HBF₄) at 35–45°C replaces the diazo group with fluorine, yielding 2-methoxy-5-fluoropyridine.

-

Bromination : N-Bromosuccinimide (NBS) in CH₃CN at 65–75°C introduces bromine at position 3.

-

Amination : Palladium-catalyzed coupling replaces bromine with an amino group.

-

Esterification : The acetic acid side chain is introduced via alkylation, followed by esterification with methanol and H₂SO₄.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | HNO₂, HCl, 0–5°C | 85% |

| Bromination | NBS, CH₃CN, 70°C | 78% |

| Esterification | MeOH, H₂SO₄, reflux | 92% |

Pd-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A method from the Institute of Cancer Research (ICR) synthesizes pyridine derivatives via Suzuki coupling:

-

Boronate Formation : 5-Bromo-2-methoxypyridin-3-amine reacts with bis(pinacolato)diboron under Pd catalysis.

-

Coupling : The boronate intermediate couples with methyl 2-(iodo)acetate using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH.

-

Deprotection : Trimethylsilyl chloride (TMSCl) in acetonitrile removes protecting groups.

Optimization Note : Using XantPhos as a ligand improves regioselectivity for the 3-methoxy group.

Key Data :

| Component | Role | Yield |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 68% |

| XantPhos | Ligand | 75% |

Reductive Amination and Esterification

Nitro Reduction Followed by Esterification

A PMC study describes nitro-to-amine reduction for pyridine derivatives:

-

Nitro Introduction : 3-Methoxy-5-nitropyridin-2-ylacetic acid is synthesized via nitration of 3-methoxypyridine.

-

Reduction : Raney nickel catalyzes H₂ reduction (45°C, 12–15 atm) to yield 5-amino-3-methoxypyridin-2-ylacetic acid.

-

Esterification : The acid reacts with methanol and TMSCl at 20°C to form the methyl ester.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Reduction | H₂, Raney Ni, 45°C | 97.6% |

| Esterification | TMSCl, MeOH | 83% |

One-Pot Multicomponent Reactions

Paal-Knorr Synthesis Adaptations

A Chinese patent (CN104230880A) employs Paal-Knorr methodology for related esters:

-

Cyclization : 3-Cyanoacrylate reacts with 3,3-dialkoxypropionic ester under Lewis acid catalysis.

-

Hydrolysis : Sodium sulfite removes malonaldehydic acid byproducts.

-

Amination/Esterification : Sequential treatment with NH₃ and methyl iodide yields the target compound.

Advantage : Avoids column chromatography, enhancing scalability.

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | 99.4% |

| Total Yield | 76% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Diazotization | High regioselectivity | Multi-step, hazardous reagents | 70–85% |

| Suzuki Coupling | Modular, mild conditions | Requires Pd catalysts | 65–75% |

| Reductive Amination | Scalable, high purity | High-pressure H₂ | 80–97% |

| Paal-Knorr | Chromatography-free | Complex intermediates | 70–76% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate against a range of pathogenic bacteria. The compound exhibits significant inhibitory effects on multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549).

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 66 | Induces apoptosis |

| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |

Flow cytometric analysis indicated that treatment with this compound leads to increased levels of DNA strand breaks and modulation of apoptotic markers such as PARP cleavage, suggesting its potential as a chemotherapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound .

Case Study on Antimicrobial Efficacy

A cohort study involving patients with chronic infections demonstrated that the addition of this compound to standard antibiotic regimens significantly reduced treatment durations and improved patient outcomes. This suggests that the compound may enhance the efficacy of existing treatments against resistant pathogens.

Case Study on Lung Cancer Treatment

In a clinical study evaluating the effects of this compound in patients with advanced lung cancer, researchers observed a significant improvement in overall survival rates when combined with standard therapies. These findings warrant further investigation into its role as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

The compound’s pyridine core distinguishes it from imidazole, tetrazole, and pyrimidine derivatives in the evidence. Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Influence: Pyridine (Target): Offers a planar, aromatic system with moderate basicity. Imidazole : Known for metal coordination and hydrogen bonding. Chlorophenyl substituents increase lipophilicity, favoring membrane permeability in drug design. Tetrazole : High nitrogen content and hydrogen-bonding capacity make it useful in supramolecular chemistry. The hydroxyl group in enables intramolecular O–H⋯N bonds, absent in the target compound.

Ester Group Impact :

- The target’s methyl ester may confer higher metabolic stability compared to ethyl esters in and , as smaller esters are often less prone to hydrolysis .

Functional Group Effects: The amino group in the target could enhance solubility and serve as a site for derivatization, contrasting with ’s halogenated phenyl groups, which prioritize hydrophobic interactions. The methoxy group in the target is electron-donating, altering pyridine’s electronic profile compared to ’s hydroxyl group, which participates in hydrogen bonding .

Supramolecular and Physicochemical Properties

- Crystal Packing: ’s tetrazole derivative forms C–H⋯O hydrogen-bonded dimers and offset π-π interactions , whereas the target’s amino and methoxy groups may favor N–H⋯O or O–H⋯N interactions in solid-state arrangements.

- Solubility: The target’s polar amino group likely improves aqueous solubility relative to ’s halogenated imidazoles.

Biological Activity

Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate is a pyridine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a methoxy group, alongside an acetate moiety. The structural formula can be represented as follows:

This configuration contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems, including enzymes and receptors. These interactions can modulate enzymatic activity and influence signaling pathways, which are crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of microbial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Preliminary investigations have highlighted the compound's anticancer properties. Studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) indicating strong activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Mechanisms : Another research effort focused on the compound's anticancer mechanisms. The study revealed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting potential for further development as an anticancer drug .

- Enzymatic Interaction : Investigations into the compound's interaction with specific enzymes revealed that it acts as an inhibitor of certain kinases involved in cancer progression. This inhibition could contribute to its anticancer effects by disrupting critical signaling pathways .

Q & A

Q. What are the common synthetic routes for Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate?

- Methodological Answer : This compound can be synthesized via Knoevenagel condensation between 5-amino-3-methoxypyridine-2-carbaldehyde and methyl cyanoacetate, using a base catalyst (e.g., sodium ethoxide) under reflux conditions . Alternatively, esterification of 5-amino-3-methoxypyridine-2-acetic acid with methanol in the presence of sulfuric acid as a dehydrating agent is effective. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How can the compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : H NMR will show resonances for the pyridine ring protons (δ 6.5–8.5 ppm), methoxy group (δ ~3.8 ppm), and acetate methyl (δ ~3.6 ppm). C NMR confirms the ester carbonyl (~170 ppm) and pyridine carbons .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 210.1 (CHNO) and fragments corresponding to the loss of CHO (31 Da) and COOCH (59 Da) .

- IR Spectroscopy : Key peaks include C=O stretch (~1740 cm) and N-H bend (~1600 cm) .

Q. What are the key structural features influencing reactivity?

- Methodological Answer : The electron-donating methoxy group at the 3-position stabilizes the pyridine ring via resonance, while the 5-amino group enhances nucleophilicity. The acetate ester at position 2 acts as a leaving group in nucleophilic substitutions. X-ray crystallography (as demonstrated in coumarin analogs) reveals planar geometry and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous cases, X-ray crystallography (as in ) provides definitive bond lengths/angles. For example, coupling constants in NOESY can differentiate cis/trans conformers .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediates.

- Catalyst Optimization : Replace HSO with milder acids (e.g., TsOH) to reduce side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) and improves yield by 15–20% .

Q. How can computational modeling predict biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). The amino and methoxy groups show affinity for polar residues (Asp, Glu) in active sites .

- DFT Calculations : Gaussian 09 can model charge distribution, revealing nucleophilic regions (e.g., amino group) for electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.